N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O3/c1-29-13-15-31(16-14-29)24(20-6-11-23-19(17-20)5-4-12-30(23)2)18-27-25(32)26(33)28-21-7-9-22(34-3)10-8-21/h6-11,17,24H,4-5,12-16,18H2,1-3H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBNHAAOSKHCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs Identified
Compound A : N′-(4-Methoxyphenyl)-N-[2-[4-(4-Methylbenzoyl)piperazin-1-yl]ethyl]oxamide
- Core Structure : Ethanediamide.
- Substituents :
- 4-Methoxyphenyl (amide nitrogen).
- 4-(4-Methylbenzoyl)piperazine (ethyl chain).
- Key Differences: Replaces the tetrahydroquinoline and 4-methylpiperazine in the target compound with a 4-methylbenzoyl-piperazine group.
Compound B : Quinolinyl Oxamide Derivative (QOD)
- Structure: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.
- Core Structure : Ethanediamide.
- Substituents: Benzodioxol-5-yl (amide nitrogen). 1-Methyl-tetrahydroquinolin-6-yl (ethyl chain).
- Key Differences: Lacks the 4-methylpiperazine group but shares the tetrahydroquinoline core. Benzodioxol substituent may enhance metabolic stability compared to the methoxyphenyl group in the target compound.
Compound C : Indole Carboxamide Derivative (ICD)
- Structure: N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide.
- Core Structure : Indole carboxamide.
- Substituents :
- Biphenyl-4-yl carbonyl (propylamine linker).
- Indole-2-carboxamide.
- Key Differences :
- Replaces ethanediamide with a carboxamide and indole core.
- Biphenyl group may enhance hydrophobic binding but reduce solubility.
Structural and Functional Comparison Table
Research Findings and Implications
Tetrahydroquinoline Core: Both the target compound and QOD incorporate the 1-methyl-tetrahydroquinoline (THQ) moiety, which is associated with antimalarial activity via inhibition of falcipain-2, a cysteine protease critical for Plasmodium survival. The THQ group likely interacts with heme in the parasite’s digestive vacuole.
Piperazine Derivatives: The target compound’s 4-methylpiperazine group contrasts with Compound A’s 4-methylbenzoyl-piperazine. Piperazine derivatives are known to enhance blood-brain barrier penetration but may increase metabolic instability. The benzoyl group in Compound A could reduce this liability by steric hindrance .
Ethanediamide vs. However, ICD’s indole core may offer stronger π-π stacking with aromatic residues in falcipain-2 .
Substituent Effects :
- The 4-methoxyphenyl group (target, Compound A) provides moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, ICD’s biphenyl group may hinder dissolution but improve target affinity .
Q & A
Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?
Methodological Answer: Synthetic optimization involves:
- Reaction Condition Control : Adjust temperature (e.g., 60–80°C for amide coupling) and solvent polarity (e.g., dichloromethane or DMF) to favor desired intermediates .
- Purification Strategies : Use gradient elution in flash chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) to isolate intermediates. Final purification via preparative HPLC with a C18 column and acetonitrile/water mobile phase improves purity (>95%) .
- Analytical Monitoring : Track reaction progress using TLC and confirm final structure via / NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity and stereochemistry?
Methodological Answer:
- Spectroscopic Analysis : NMR (to resolve methoxyphenyl aromatic protons and piperazine methyl groups) and NMR (to confirm carbonyl and tetrahydroquinoline carbons) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]) and rule out impurities .
- X-ray Crystallography : If single crystals are obtainable, this resolves absolute stereochemistry at the tetrahydroquinoline and piperazine moieties .
Q. What are the primary biological targets hypothesized for this compound, and how are they identified?
Methodological Answer:
- Target Prediction : Computational docking (e.g., AutoDock Vina) against kinase or GPCR databases suggests affinity for serotonin receptors (5-HT) due to the tetrahydroquinoline and piperazine motifs .
- In Vitro Assays : Radioligand binding assays (e.g., -LSD for 5-HT) and enzyme inhibition studies (e.g., phosphodiesterase assays) validate target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., cAMP modulation) assays to confirm target specificity .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to rule out false negatives from rapid degradation .
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing 4-methoxyphenyl with fluorophenyl) to isolate pharmacophore contributions .
Q. What are best practices for conducting molecular dynamics (MD) simulations to study target binding?
Methodological Answer:
- System Preparation : Use CHARMM-GUI to solvate the ligand-receptor complex in a TIP3P water box with 150 mM NaCl .
- Simulation Parameters : Run 100-ns trajectories (AMBER force field) at 310 K, analyzing RMSD and binding free energy (MM/PBSA) to identify critical interactions (e.g., hydrogen bonds with Glu242 in 5-HT) .
- Validation : Cross-reference simulation results with mutagenesis data (e.g., Ala-scanning of predicted binding residues) .
Q. How can researchers design analogs with improved pharmacokinetic properties while retaining target affinity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the methoxyphenyl group with trifluoromethoxy to enhance metabolic stability without altering steric bulk .
- Prodrug Strategies : Convert the ethanediamide to a methyl ester prodrug to improve oral bioavailability, followed by esterase-mediated activation .
- Computational QSAR : Train a model on logP, polar surface area, and H-bond donors to prioritize analogs with optimal Lipinski parameters .
Q. What strategies mitigate instability in in vivo studies, such as rapid clearance or metabolite toxicity?
Methodological Answer:
- Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance plasma half-life .
- Metabolite Identification : Perform LC-MS/MS on plasma samples to detect major metabolites (e.g., demethylation at piperazine) and modify labile sites .
- Dose Escalation Studies : Conduct staggered dosing in rodent models to establish a therapeutic window without hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
